molecular formula C20H25N3O5S2 B6512320 N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)acetamide CAS No. 946293-40-9

N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)acetamide

Cat. No.: B6512320
CAS No.: 946293-40-9
M. Wt: 451.6 g/mol
InChI Key: UPDWJYRMHLTOOU-UHFFFAOYSA-N
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Description

N-(4-{[1-(Propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)acetamide is a sulfonamide derivative featuring a 1,2,3,4-tetrahydroquinoline scaffold modified with a propane-1-sulfonyl group at the 1-position and a sulfamoylphenylacetamide moiety at the 7-position. Its synthesis likely involves multi-step reactions, including sulfonylation of the tetrahydroquinoline core and subsequent coupling with a sulfamoylphenylacetamide group, as inferred from analogous protocols in the literature (e.g., copper-catalyzed sulfonamide synthesis or acetic anhydride-mediated acetylation) .

Properties

IUPAC Name

N-[4-[(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5S2/c1-3-13-29(25,26)23-12-4-5-16-6-7-18(14-20(16)23)22-30(27,28)19-10-8-17(9-11-19)21-15(2)24/h6-11,14,22H,3-5,12-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDWJYRMHLTOOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)acetamide typically involves multi-step organic synthesis. A common route includes the initial formation of the tetrahydroquinoline core, followed by sulfonamide formation and subsequent acetamide attachment. Specific reaction conditions may vary, but often include:

  • Formation of tetrahydroquinoline via a Pictet-Spengler reaction.

  • Sulfonylation using propane-1-sulfonyl chloride in the presence of a base like pyridine.

  • Coupling of the sulfonylated tetrahydroquinoline with a 4-aminobenzenesulfonamide derivative.

  • Finally, acetamidation using acetic anhydride.

Industrial Production Methods

Industrial production may leverage continuous flow processes to enhance yield and efficiency. Typical conditions might include:

  • High-purity solvents to reduce by-products.

  • Catalysts to increase reaction rates and selectivity.

  • Controlled temperature and pressure to optimize each reaction step.

Chemical Reactions Analysis

Types of Reactions it Undergoes

N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)acetamide can participate in various chemical reactions:

  • Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction can occur with agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can occur, particularly on the aromatic ring and the sulfonamide moiety.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic or alkaline medium.

  • Reduction: Lithium aluminum hydride in dry ether.

  • Substitution: Nucleophilic reagents like sodium methoxide or sodium ethoxide in appropriate solvents.

Major Products

  • Oxidation: Forms sulfone derivatives.

  • Reduction: Leads to secondary or primary amines.

  • Substitution: Produces substituted sulfonamide derivatives.

Scientific Research Applications

N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)acetamide has diverse applications:

  • Chemistry: Utilized as a building block for synthesizing complex organic molecules.

  • Biology: Serves as a bioactive compound in the study of enzyme inhibition.

  • Medicine: Investigated for potential therapeutic properties, such as anticancer and antimicrobial activities.

  • Industry: Used in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves binding to specific molecular targets, such as enzymes or receptors. Its unique structure allows it to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. Pathways affected include those involved in cell signaling, metabolism, and immune responses.

Comparison with Similar Compounds

Structural Analogues from Copper-Catalyzed Syntheses ()

Compounds synthesized via copper-catalyzed methods in green solvents (e.g., 4o, 4p, 4q) share the N-(4-sulfamoylphenyl)acetamide backbone but differ in the substituents on the sulfamoyl group:

  • 4o : Features a 5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl group.
  • 4p : Substituted with naphthalen-2-yl.
  • 4q : Contains naphthalen-1-yl.

Key Differences :

  • The target compound’s 1,2,3,4-tetrahydroquinoline core introduces conformational rigidity compared to the planar naphthalene systems in 4o–4q.
  • The propane-1-sulfonyl group enhances steric bulk and may influence solubility and binding interactions compared to simpler aryl substituents .

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ()

This analogue substitutes the tetrahydroquinoline system with a 4-chloro-2-nitrophenyl group and a methylsulfonyl moiety.

  • Synthesis : Achieved via acetic anhydride reflux, contrasting with the target compound’s likely multi-step sulfonylation and coupling .
  • These properties differ from the tetrahydroquinoline-based target compound’s electron-rich environment .

G512-0145: N-[1-(Propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(thiophen-2-yl)acetamide ()

This compound shares the propane-1-sulfonyl-tetrahydroquinoline core but replaces the sulfamoylphenyl group with a thiophene-2-ylacetamide.

  • Molecular Formula : C₂₃H₂₄N₂O₃S₂ (MW: 440.58).
  • Key Contrast : The thiophene moiety introduces π-conjugation and sulfur-mediated interactions, whereas the sulfamoylphenyl group in the target compound offers hydrogen-bonding capability via the sulfonamide NH .

Data Table: Comparative Analysis of Key Compounds

Compound Name/ID Core Structure Substituents Molecular Formula Synthesis Method Reference
Target Compound 1,2,3,4-Tetrahydroquinoline 1-(Propane-1-sulfonyl), 7-sulfamoylphenyl Not explicitly provided Likely multi-step sulfonylation
4o () Naphthalene derivative 5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl Not explicitly provided Copper-catalyzed, green solvent
4p () Naphthalene Naphthalen-2-yl Not explicitly provided Copper-catalyzed, green solvent
G512-0145 () 1,2,3,4-Tetrahydroquinoline 1-(Propane-1-sulfonyl), 2-(thiophen-2-yl) C₂₃H₂₄N₂O₃S₂ Not specified
N-(4-Chloro-2-nitrophenyl)-... () Benzene 4-Chloro-2-nitro, methylsulfonyl C₉H₉ClN₂O₅S Acetic anhydride reflux

Research Findings and Implications

Structural and Electronic Properties

  • The sulfamoylphenyl group’s NH in the target compound enables hydrogen bonding, a feature absent in thiophene-substituted G512-0145 .

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